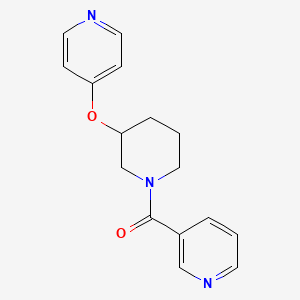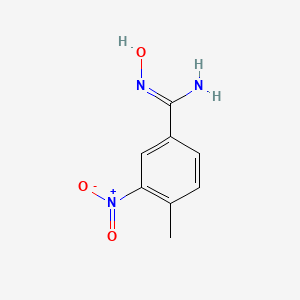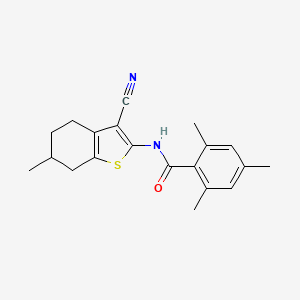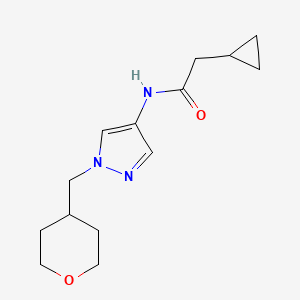
Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpiperidines . It consists of a piperidine bound to a phenyl group . The empirical formula is C10H14N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, single crystals were developed for certain compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weights of certain compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .
科学的研究の応用
Metabolism and Pharmacokinetics
A study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related in structure to the compound , in rats, dogs, and humans. This research is crucial for understanding the disposition and potential therapeutic applications of such compounds (Sharma et al., 2012).
Synthesis Techniques
There have been several studies on the synthesis of compounds containing both pyridine and piperidine rings, which are key structural elements in Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone. For instance, a novel synthesis method for 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrated the potential for creating complex molecules with these structural motifs (Feng, 2011). Another study reported an efficient synthesis route for a similar compound, highlighting the challenges and advancements in synthesizing such heterocycles (Zhang et al., 2020).
Antimicrobial Activity
Research into the antimicrobial activity of new pyridine derivatives, including those with piperidine and pyridine rings, has shown variable and modest activity against different bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Catalysis and Chemical Reactions
Studies have also explored the use of similar compounds in catalysis, such as the synthesis of zinc complexes with multidentate nitrogen ligands, which could serve as new catalysts for chemical reactions like aldol reactions (Darbre et al., 2002).
Antitumor Activity
Compounds with structural elements similar to this compound have been synthesized and screened for in-vitro antitumor activity, with some showing a broad spectrum of activity against different tumor cell lines. This indicates the potential for such compounds in cancer therapy (Rostom et al., 2009).
作用機序
Target of Action
Similar compounds have been found to inhibit receptor tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control.
Mode of Action
This could involve the inhibition of enzymatic activity, leading to alterations in signal transduction pathways .
Biochemical Pathways
Given the potential target of receptor tyrosine kinases, it’s plausible that the compound could impact pathways related to cell growth and proliferation, apoptosis, and other cellular functions .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles . The impact of these properties on the compound’s bioavailability would be an important consideration in its therapeutic potential.
Result of Action
Similar compounds have shown more cytotoxic activity than the reference drug (ie, imatinib) when tested against lung cancer cell lines . This suggests that the compound could have potential anticancer effects.
Safety and Hazards
将来の方向性
Future research could focus on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using new methods, such as using nanocatalysts . These compounds could be evaluated for their biological activities, such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
特性
IUPAC Name |
pyridin-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-3-1-7-18-11-13)19-10-2-4-15(12-19)21-14-5-8-17-9-6-14/h1,3,5-9,11,15H,2,4,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROTWXCNXRKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)




![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)

![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)
![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)